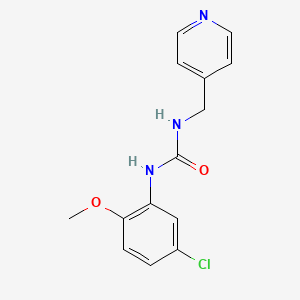![molecular formula C17H11ClN2O4 B5309410 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5309410.png)
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol, also known as CQNO, is a chemical compound that has been used in scientific research for many years. CQNO is a member of the quinoline family of compounds, which are known for their diverse biological activities.
作用機序
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol is known to interact with metal ions, particularly copper and iron, through the formation of a chelate complex. This interaction results in the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and tissues. The ROS generated by 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol have been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
実験室実験の利点と制限
One advantage of using 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol in lab experiments is its high selectivity for metal ions, particularly copper and iron. This selectivity makes it a useful tool for studying the role of metal ions in biological systems. Another advantage is its ability to generate ROS, which can be used to induce cell death in cancer cells. However, one limitation of using 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol is its potential toxicity, particularly at high concentrations. Careful consideration should be given to the appropriate concentration to use in lab experiments.
将来の方向性
There are many potential future directions for research on 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol. One area of interest is the development of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol-based therapies for cancer treatment. Another area of interest is the use of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol as a tool for studying the role of metal ions in biological systems. Further research is also needed to better understand the mechanisms of action of 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol and its potential toxicity.
合成法
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol can be synthesized through a variety of methods, including the condensation reaction of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with 2-aminophenol, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-dihydroxyquinoline with 5-chloro-2-hydroxy-3-nitrobenzaldehyde in the presence of a base. Both methods have been used successfully to synthesize 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol.
科学的研究の応用
2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent. In addition, 2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[(E)-2-(5-chloro-2-hydroxy-3-nitrophenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-7-10(17(22)15(8-11)20(23)24)5-6-12-9-16(21)13-3-1-2-4-14(13)19-12/h1-9,22H,(H,19,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNAXCVWHGUIA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
![5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5309340.png)

![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5309383.png)

![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309400.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309404.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5309424.png)
![N-(4-chlorophenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5309429.png)
![methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5309435.png)